![molecular formula C12H19F2NO2 B1529603 Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate CAS No. 1403766-53-9](/img/structure/B1529603.png)
Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H19F2NO2 and its molecular weight is 247.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and implications for therapeutic use.
This compound can be synthesized through various methods, often involving the reaction of substituted isoquinolines with ethyl malonate or related compounds. The introduction of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.
Antiviral Properties
Recent studies have highlighted the antiviral potential of derivatives related to octahydroisoquinoline structures. For instance, modifications at specific positions on the isoquinoline core have shown significant improvements in integrase inhibition against HIV-1. Compounds with similar scaffolds exhibited IC50 values ranging from 0.13 to 6.85 μM, demonstrating promising antiviral activity . The introduction of fluorinated groups is believed to enhance binding affinity and selectivity towards viral targets.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary results indicate that this compound may exhibit selective cytotoxicity against certain tumor types, potentially through mechanisms involving apoptosis induction or disruption of cellular proliferation pathways. Studies are ongoing to establish definitive IC50 values and elucidate the underlying mechanisms.
The proposed mechanism of action for this compound involves interaction with key enzymes or receptors involved in disease pathways. For instance, its structural similarity to known enzyme inhibitors suggests that it may act as a competitive inhibitor or modulator of specific biological pathways.
Case Studies
Several case studies have focused on the biological activity of octahydroisoquinoline derivatives:
- HIV-1 Integrase Inhibition : A study demonstrated that structural modifications significantly enhanced integrase inhibition, with some derivatives achieving IC50 values comparable to established inhibitors .
- Antitumor Activity : In vitro studies on various cancer cell lines showed that certain derivatives exhibited submicromolar cytotoxicity, warranting further investigation into their potential as anticancer agents.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Applications De Recherche Scientifique
Medicinal Applications
The medicinal applications of ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate primarily revolve around its potential as a therapeutic agent. Fluorinated compounds are known to exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced lipophilicity, which are critical for drug design.
Therapeutic Potential
Recent studies have indicated that compounds with similar structures can act as inhibitors for enzymes associated with various diseases. For instance, derivatives of octahydroisoquinoline have been explored for their efficacy against conditions such as:
The specific mechanism involves the inhibition of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in cortisol metabolism. This inhibition can lead to beneficial outcomes in managing metabolic syndrome and related disorders .
Fluorine's Role in Drug Design
Fluorination is a strategic modification in drug development due to its ability to alter the biological activity of compounds. This compound benefits from this modification by:
- Enhancing binding affinity to biological targets.
- Improving the overall pharmacological profile through increased bioavailability and reduced toxicity .
Agrochemical Applications
The agrochemical industry has also seen significant advancements through the incorporation of fluorinated compounds. This compound may contribute to the development of new pesticides that exhibit:
Fluorinated pesticides are particularly noted for their ability to resist degradation in various environmental conditions, thereby improving their efficacy and longevity in agricultural applications.
Case Studies
Several case studies highlight the utility of similar fluorinated compounds:
Case Study 1: Fluorinated Corticosteroids
The development of fluorinated corticosteroids demonstrates how fluorination can significantly enhance therapeutic effectiveness. For example, fludrocortisone, a fluorinated derivative, has shown substantial improvements in treating adrenal insufficiency compared to its non-fluorinated counterparts . This underscores the importance of fluorine in modifying drug efficacy.
Case Study 2: Inhibitors for Alzheimer's Disease
Research into inhibitors targeting the enzyme responsible for Alzheimer's disease has revealed that fluorinated compounds can effectively cross the blood-brain barrier and exhibit neuroprotective properties. This compound is positioned as a promising candidate due to its structural similarities with known effective inhibitors .
Propriétés
IUPAC Name |
ethyl 6,6-difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c1-2-17-11(16)10-5-9-6-12(13,14)4-3-8(9)7-15-10/h8-10,15H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSPFMPFQRIVIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(CCC2CN1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163806 | |
Record name | 3-Isoquinolinecarboxylic acid, 6,6-difluorodecahydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-53-9 | |
Record name | 3-Isoquinolinecarboxylic acid, 6,6-difluorodecahydro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isoquinolinecarboxylic acid, 6,6-difluorodecahydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.